7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is a heterocyclic compound that features a bromine atom, a thieno[3,4-b][1,4]dioxine core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature, or through the use of carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted thieno[3,4-b][1,4]dioxine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may interact with biological targets, leading to the development of therapeutic agents for various diseases.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its incorporation into polymer backbones can impart unique properties such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism by which 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and applications.
7-Chloro-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
7-Iodo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Contains an iodine atom, which may affect its reactivity and interactions.
Uniqueness
The presence of the bromine atom in 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and potential applications. This makes it distinct from its halogenated analogs and other similar compounds.
Properties
IUPAC Name |
5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIURUSHZGLZLSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594641 |
Source
|
Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-63-6 |
Source
|
Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.